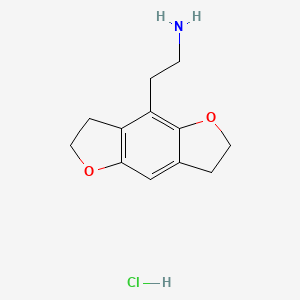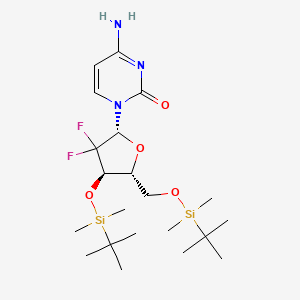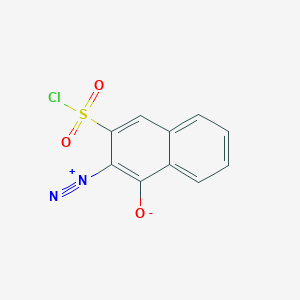
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a chlorosulfonyl group and a diazonium group attached to a naphthalene ring, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate typically involves the diazotization of 3-amino-2-naphthol followed by chlorosulfonation. The diazotization process is carried out by treating 3-amino-2-naphthol with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Reduction Reactions: The compound can be reduced to form 3-(Chlorosulfonyl)-2-naphthol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium iodide, and phenols. Reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Various substituted naphthalene derivatives.
Reduction: 3-(Chlorosulfonyl)-2-naphthol.
Oxidation: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive diazonium group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate involves the reactivity of its diazonium and chlorosulfonyl groups. The diazonium group can undergo electrophilic substitution reactions, while the chlorosulfonyl group can participate in nucleophilic substitution reactions. These reactive groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other medicinally important compounds.
N-(Chlorosulfonyl)imidoyl chlorides: Used in the synthesis of 1,2,4-benzothiadiazine derivatives, which exhibit a wide range of biological effects.
Uniqueness
3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate stands out due to its dual reactivity, combining the properties of both diazonium and chlorosulfonyl groups. This makes it a valuable reagent in synthetic chemistry, offering unique pathways for the formation of complex organic molecules.
Propiedades
Número CAS |
36443-15-9 |
|---|---|
Fórmula molecular |
C10H5ClN2O3S |
Peso molecular |
268.68 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H |
Clave InChI |
GCTNRXMQYRFTNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


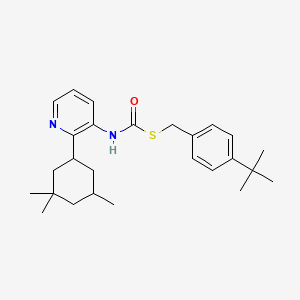
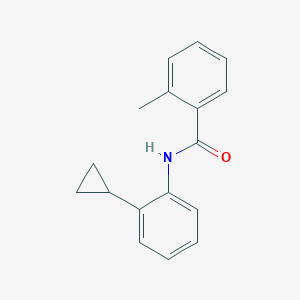

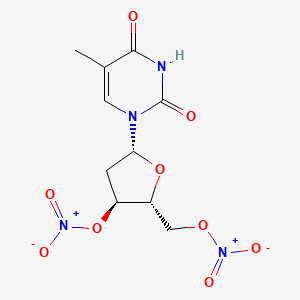
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)




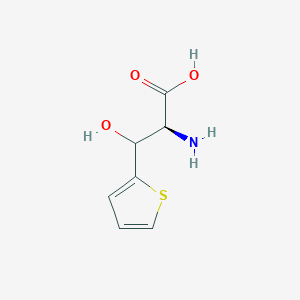
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
